2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole
CAS No.: 1604422-76-5
Cat. No.: VC6684320
Molecular Formula: C10H17N3
Molecular Weight: 179.267
* For research use only. Not for human or veterinary use.
![2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole - 1604422-76-5](/images/structure/VC6684320.png)
Specification
CAS No. | 1604422-76-5 |
---|---|
Molecular Formula | C10H17N3 |
Molecular Weight | 179.267 |
IUPAC Name | 2-ethyl-1-[[(2R)-pyrrolidin-2-yl]methyl]imidazole |
Standard InChI | InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3/t9-/m1/s1 |
Standard InChI Key | UFCIBZMBMGFIJG-SECBINFHSA-N |
SMILES | CCC1=NC=CN1CC2CCCN2 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Synonyms
The systematic IUPAC name 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole denotes a 1H-imidazole core substituted at position 1 with a [(2R)-pyrrolidin-2-yl]methyl group and at position 2 with an ethyl group. The (2R) configuration specifies the stereochemistry of the pyrrolidine ring, critical for molecular interactions . While no direct synonyms are documented in literature, analogous compounds like 2-(pyrrolidin-2-yl)-1H-imidazole (PubChem CID: 42609049) share structural motifs .
Molecular Formula and Weight
The molecular formula is C₁₁H₁₈N₃, derived from the imidazole ring (C₃H₄N₂), ethyl group (C₂H₅), and (2R)-pyrrolidin-2-ylmethyl substituent (C₆H₁₁N). The calculated molecular weight is 192.28 g/mol, consistent with similar imidazole-pyrrolidine hybrids .
Stereochemical Considerations
The (2R)-pyrrolidin-2-yl group introduces chirality, influencing the compound’s three-dimensional conformation and biological activity. Stereospecific synthesis and purification methods, such as chiral chromatography or crystallization, are essential to isolate the enantiomerically pure form .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 2-ethyl-1-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole is reported, analogous methodologies from patent literature provide guidance. For example, the synthesis of Eletriptan involves Heck coupling and palladium-catalyzed reactions to assemble pyrrolidine-imidazole frameworks . A plausible route for the target compound could involve:
-
Alkylation of Imidazole: Reacting 2-ethylimidazole with (2R)-pyrrolidin-2-ylmethyl bromide under basic conditions.
-
Reductive Amination: Coupling 2-ethyl-1H-imidazole-1-carbaldehyde with (2R)-pyrrolidin-2-amine using a reducing agent like sodium cyanoborohydride.
Purification Challenges
Purification of intermediates is critical, as highlighted in the synthesis of related compounds. For instance, 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole requires crystallization with dicarboxylic acids to achieve >99.5% purity . Similar strategies, such as salt formation with oxalic acid, could enhance the purity of the target compound.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its hybrid structure. The imidazole ring confers water solubility via hydrogen bonding, while the pyrrolidine and ethyl groups enhance lipophilicity. Predicted logP values (∼2.1) suggest moderate permeability, suitable for pharmaceutical applications . Stability studies of analogous compounds indicate sensitivity to light and oxidation, necessitating storage under inert conditions .
Spectroscopic Characterization
-
NMR: The ¹H-NMR spectrum would show signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), pyrrolidine protons (δ 1.6–2.1 ppm, multiplet), and imidazole aromatic protons (δ 7.0–7.5 ppm) .
-
Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 192.28 [M+H]⁺, with fragmentation patterns reflecting cleavage of the pyrrolidine-methyl bond .
Pharmacological Profile
Biological Activity
Imidazole derivatives are known for diverse biological activities, including enzyme inhibition (e.g., histamine H₃ receptors) and antimicrobial effects . The pyrrolidine moiety, common in neuroactive compounds, suggests potential CNS applications. For example, Eletriptan, a pyrrolidine-containing drug, acts as a 5-HT₁B/₁D receptor agonist for migraine treatment .
Structure-Activity Relationships (SAR)
-
Ethyl Substituent: Enhances lipophilicity and membrane permeability.
-
(2R)-Pyrrolidin-2-ylmethyl Group: Stereochemistry may influence receptor binding affinity, as seen in chiral pharmaceuticals like Levocetirizine .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis. A gradient elution using acetonitrile/water (0.1% TFA) can resolve the compound from synthetic byproducts .
X-ray Diffraction (PXRD)
Single-crystal X-ray analysis would confirm stereochemistry and crystal packing. Comparable compounds, such as Eletriptan hydrobromide, exhibit distinct PXRD patterns (e.g., peaks at 10.2°, 15.7°, and 20.4° 2θ) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume